

Endogenous Ligands for the Neuropeptide Y4 Receptor: A Technical Guide

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Compound of Interest

Compound Name: Y4R agonist-1

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This technical guide provides a comprehensive overview of the endogenous ligands for the Neuropeptide Y4 receptor (Y4R), a critical player in appetite regulation, energy homeostasis, and gastrointestinal function. This document details the binding affinities and functional potencies of these ligands, outlines the experimental protocols for their characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction to the Neuropeptide Y4 Receptor and its Endogenous Ligands

The Neuropeptide Y4 receptor (Y4R), also known as the Pancreatic Polypeptide Receptor 1 (PP1), is a member of the Class A G-protein coupled receptor (GPCR) family.^[1] It is a key component of the Neuropeptide Y (NPY) system, which plays a crucial role in regulating a wide array of physiological processes. The Y4R is unique among the NPY receptors in that its primary endogenous ligand is Pancreatic Polypeptide (PP).^{[2][3]} Two other members of the NPY family of peptides, Peptide YY (PYY) and Neuropeptide Y (NPY), also bind to and activate the Y4R, but generally with lower affinity and potency compared to PP in mammals.^[3]

These endogenous ligands are 36-amino acid peptides that are involved in the intricate gut-brain axis, signaling satiety and influencing energy expenditure.^[4] Their interaction with the Y4R presents a promising therapeutic target for metabolic disorders such as obesity.

Quantitative Data: Ligand Binding Affinities and Functional Potencies

The interaction of endogenous ligands with the human Y4 receptor has been quantified through various in vitro assays. The binding affinity is typically determined by radioligand competition binding assays and is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). The functional potency is often measured in cell-based assays that quantify the downstream signaling events, such as the inhibition of cyclic AMP (cAMP) production or the mobilization of intracellular calcium, and is expressed as the pEC50 value, the negative logarithm of the half-maximal effective concentration (EC50).

Ligand	Receptor	Assay Type	pKi	Reference
Pancreatic Polypeptide (human)	human Y4	Radioligand Competition	10.25	[2]
Peptide YY (human)	human Y4	Radioligand Competition	9.06	[2]
Neuropeptide Y (human)	human Y4	Radioligand Competition	8.68	[2]

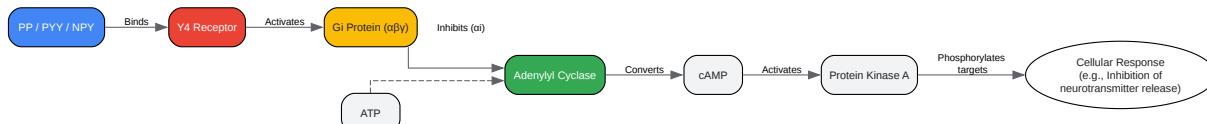
Table 1: Binding Affinities of Endogenous Ligands at the Human Y4 Receptor.

Ligand	Receptor	Assay Type	pEC50	Reference
Pancreatic Polypeptide (human)	human Y4	cAMP Inhibition	~9.0	[2]
Pancreatic Polypeptide (bovine)	human Y4	Ion Transport	~8.5	[5]
Pancreatic Polypeptide (porcine)	human Y4	Ion Transport	~8.5	[5]
Peptide YY (human)	human Y4	Inositol Phosphate Turnover	Inactive	[6]
Neuropeptide Y (human)	human Y4	Inositol Phosphate Turnover	~6.0	[6]

Table 2: Functional Potencies of Endogenous Ligands at the Human Y4 Receptor.

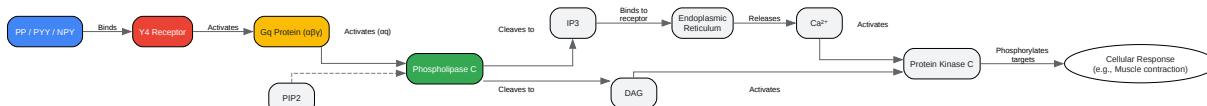
Signaling Pathways of the Neuropeptide Y4 Receptor

The Y4R primarily signals through the heterotrimeric G-protein Gi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] Additionally, in some cellular contexts, the Y4R can couple to the Gq G-protein, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations.[8]



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Figure 1: Y4 Receptor Gi-Coupled Signaling Pathway.



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Figure 2: Y4 Receptor Gq-Coupled Signaling Pathway.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a typical whole-cell radioligand competition binding assay to determine the affinity of unlabeled ligands for the Y4 receptor.

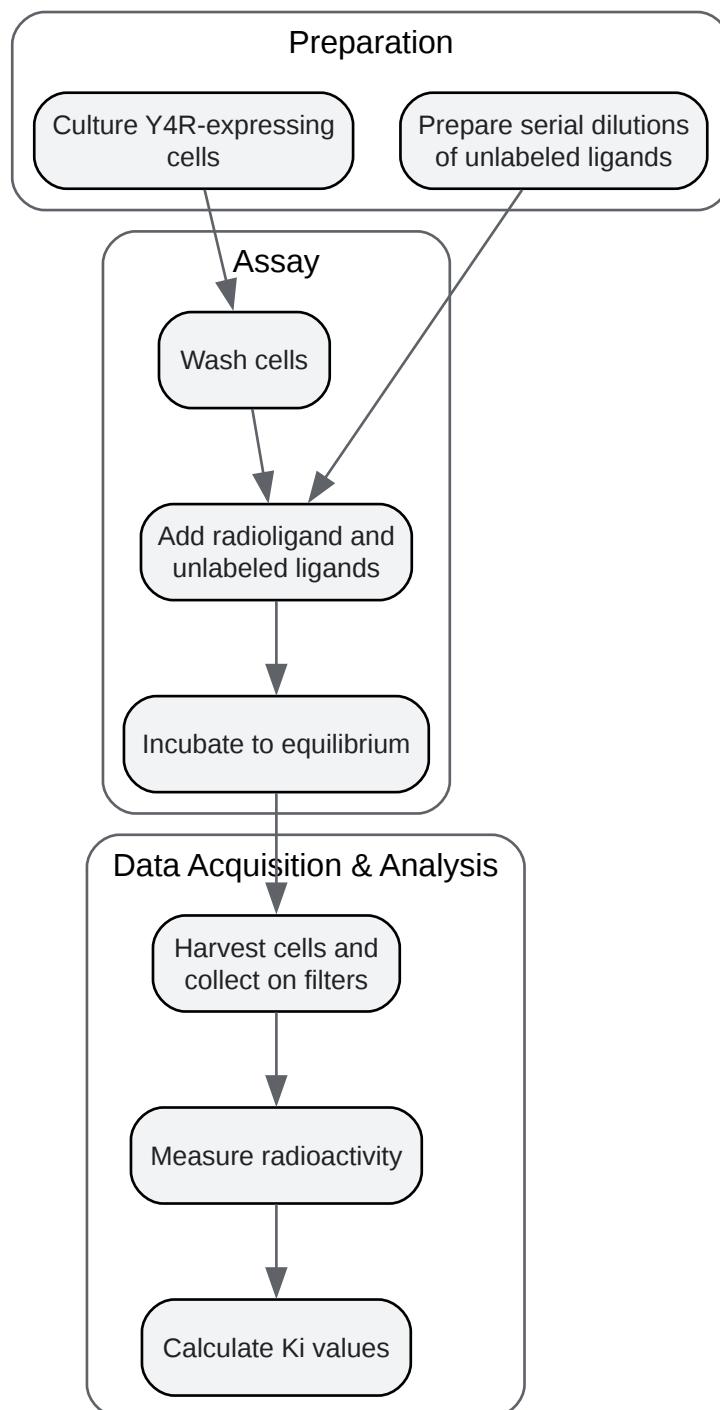
Materials:

- Cells: CHO or HEK293 cells stably expressing the human Y4 receptor.
- Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or [¹²⁵I]-Pancreatic Polypeptide ([¹²⁵I]-PP).
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Unlabeled Ligands: Pancreatic Polypeptide, Peptide YY, Neuropeptide Y, and test compounds.
- Scintillation Cocktail.
- Glass fiber filters (GF/C).
- Cell harvester and scintillation counter.

Procedure:

- Culture Y4R-expressing cells to confluence in appropriate multi-well plates.
- Prepare serial dilutions of unlabeled ligands in binding buffer.
- On the day of the experiment, wash the cells once with binding buffer.
- Add binding buffer, unlabeled ligand (or vehicle for total binding), and a fixed concentration of radioligand (typically at or below its K_d) to each well. For non-specific binding, add a high concentration of an unlabeled Y4R ligand.
- Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
- Terminate the assay by rapidly aspirating the incubation mixture and washing the cells multiple times with ice-cold wash buffer using a cell harvester to collect the bound radioligand on glass fiber filters.
- Measure the radioactivity on the filters using a scintillation counter.
- Analyze the data using a non-linear regression analysis to determine the IC_{50} values, which are then converted to K_i values using the Cheng-Prusoff equation.



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